8-(Pyridin-3-yl)-7H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
918537-07-2 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
8-pyridin-3-yl-7H-purin-6-amine |
InChI |
InChI=1S/C10H8N6/c11-8-7-10(14-5-13-8)16-9(15-7)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) |
InChI Key |
GLLGYPVWLUTKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Pyridin 3 Yl 7h Purin 6 Amine and Analogous Purine Derivatives
General Synthetic Routes to Substituted Purines
The construction and functionalization of the purine (B94841) skeleton are central to accessing a diverse range of derivatives. Strategies often involve either the stepwise annulation of imidazole (B134444) and pyrimidine (B1678525) rings or the direct functionalization of the intact purine heterocycle. rsc.orgnih.gov
Strategies for C-8 Functionalization of Purine Cores
The C-8 position of the purine ring is a primary target for substitution to generate novel analogues. Direct C-H bond functionalization has emerged as a powerful and efficient strategy, avoiding the need for pre-functionalized substrates like halogenated purines. nih.govrsc.org Palladium-catalyzed direct C-H arylation allows for the introduction of various aryl and heteroaryl groups at the C-8 position. nih.govresearchgate.net This method typically involves a palladium catalyst, often in conjunction with a copper co-catalyst, a base, and an aryl halide. nih.govmdpi.com The reaction is believed to proceed through the activation of the C8-H bond, leading to the formation of a new carbon-carbon bond with the aryl partner. nih.gov This approach has been successfully applied to a wide range of purine derivatives, including protected and unprotected nucleosides. nih.govmdpi.com
| Catalyst System | Base | Substrate Example | Arylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ / CuI | Cs₂CO₃ | 9-N-Protected Adenine (B156593) | Aryl Iodides | Up to 90% | mdpi.com |
| Pd(OH)₂/C / CuI | Cs₂CO₃ | 9-N-Benzyladenine | Aryl Halides | Up to 90% | mdpi.com |
| Pd(OAc)₂ | Cs₂CO₃/Piperidine | Adenosine (B11128) | Aryl Halides | Up to 99% | nih.gov |
| Pd catalyst | CuI / Cs₂CO₃ | Purine | Aryl Iodides | Not specified | nih.gov |
This table presents examples of catalyst systems used for the C-8 arylation of purine cores.
Beyond direct arylation, traditional methods like the Suzuki cross-coupling of C8-bromo purines with arylboronic acids are also widely used. nih.gov This method is robust but requires the initial, often multi-step, synthesis of the C8-halogenated purine precursor. nih.govacs.org
Annulation Reactions for Purine Ring Formation from Precursors
The foundational method for constructing the purine ring system is known as the Traube synthesis, which involves the annulation of a substituted pyrimidine with an imidazole ring. This typically starts with a 4,5-diaminopyrimidine (B145471) which is condensed with a one-carbon source, such as formic acid or formamide, to form the imidazole portion of the purine. researchgate.net
A more recent and versatile strategy involves building the purine ring from substituted imidazole precursors. nih.gov For instance, 5-aminoimidazole-4-carbonitriles can serve as a scaffold. nih.gov Depending on the reagent used for cyclization, different purine derivatives can be obtained. Reaction with formic acid yields 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, while using urea (B33335) or guanidine (B92328) carbonate leads to other variously substituted purines. nih.gov This approach allows for the rapid generation of a diverse library of C-8 and N-9 substituted purines. nih.gov
De novo purine synthesis is the biological pathway for creating purine nucleotides from simple precursors like amino acids, ribose-5-phosphate, and CO₂. microbenotes.com While essential in biological systems, this complex, multi-step enzymatic pathway is less commonly mimicked for preparative chemical synthesis, where routes starting from pyrimidine or imidazole precursors are generally more efficient. microbenotes.comyoutube.com
One-Step and Multi-Step Protocols for Purine Derivatives
The synthesis of purine derivatives can be accomplished through either multi-step sequences or more streamlined one- or two-step protocols. nih.gov
Multi-Step Protocols: A common multi-step approach involves the initial synthesis of a halogenated purine, such as 2,6-dichloropurine, followed by sequential functionalization. nih.gov For example, the synthesis of 2,6,9-trisubstituted purines can be achieved by first alkylating the N-9 position, followed by a regioselective Suzuki reaction at the C-6 position, and finally a nucleophilic aromatic substitution (SNAr) at the C-2 position. nih.gov Similarly, direct C-H functionalization can be part of a multi-step sequence; for instance, a purine core can be arylated at C-8, followed by subsequent cross-coupling reactions at other positions like C-2 and C-6 to create complex trisubstituted purines. nih.govresearchgate.net
One-Step and Two-Step Protocols: More convergent strategies aim to construct the desired purine in fewer steps. A notable example is the one-step synthesis of various C-8 and N-9 disubstituted purines from 5-aminoimidazole-4-carbonitrile precursors. nih.gov By simply changing the cyclization reagent (e.g., formic acid, urea, guanidine), a wide array of purine cores can be accessed directly. nih.gov For example, 8,9-disubstituted-9H-purin-6-amines, which are structurally related to the target compound, can be obtained in a two-step process using formamide. nih.gov These methods offer significant advantages in terms of efficiency and rapid access to diverse molecular libraries. nih.gov
Introduction of the Pyridine (B92270) Moiety at the Purine C-8 Position
The specific synthesis of 8-(pyridin-3-yl)-7H-purin-6-amine involves creating a carbon-carbon bond between the C-8 position of the adenine core and the C-3 position of a pyridine ring. This is most effectively achieved using modern cross-coupling techniques or classical condensation reactions.
Cross-Coupling Reactions and Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions are the premier method for introducing an aryl or heteroaryl group, such as pyridine, onto the C-8 position of a purine. mdpi.com The direct C-H arylation method is particularly well-suited for this transformation. nih.govresearchgate.net In this approach, an adenine derivative is coupled directly with a halopyridine, such as 3-iodopyridine (B74083) or 3-bromopyridine, in the presence of a palladium catalyst and a copper(I) salt. nih.govmdpi.com
The reaction conditions typically involve a palladium(II) acetate (B1210297) or Pearlman's catalyst (Pd(OH)₂/C), copper(I) iodide (CuI) as a co-catalyst, and a base like cesium carbonate (Cs₂CO₃) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govmdpi.com Microwave-assisted protocols can significantly shorten reaction times. mdpi.com This methodology has been shown to be effective for the C-8 arylation of both N-9 protected and free (NH₂) adenine derivatives. mdpi.com
An alternative cross-coupling strategy is the Suzuki reaction. nih.govnih.gov This would involve reacting an 8-bromo-7H-purin-6-amine derivative with pyridine-3-boronic acid. While effective, this route is less atom-economical as it requires the prior synthesis of the 8-bromopurine starting material. nih.gov
| Reaction Type | Purine Substrate | Pyridine Partner | Catalyst/Reagents | Key Features | Reference |
| Direct C-H Arylation | Adenine / 9-substituted adenine | 3-Iodopyridine / 3-Bromopyridine | Pd(OAc)₂ or Pd(OH)₂/C, CuI, Cs₂CO₃ | Avoids pre-functionalization of the purine core. | mdpi.com |
| Suzuki Coupling | 8-Bromo-adenine derivative | Pyridine-3-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Requires synthesis of halogenated purine and boronic acid. | nih.gov |
This table outlines the primary cross-coupling strategies for synthesizing this compound.
Condensation Reactions with Pyridine Precursors
A classical approach to forming the 8-substituted purine core is through a condensation reaction, which involves the joining of two molecules with the elimination of a small molecule like water. libretexts.org In the context of synthesizing this compound, this would typically involve the Traube purine synthesis.
The synthesis would start with a substituted pyrimidine, specifically 4,5,6-triaminopyrimidine. This precursor is then reacted with a pyridine derivative that provides the final C-8 atom of the purine ring. The key reagent would be pyridine-3-carboxaldehyde or a related derivative like pyridine-3-carboxylic acid. The condensation of the 4,5-diamino groups of the pyrimidine with the carbonyl group of the pyridine-3-carboxaldehyde, followed by an oxidative cyclization, would form the desired 8-(pyridin-3-yl)purine ring system. Various condensing agents can be employed to facilitate this type of reaction. tcichemicals.com While this method is fundamental, modern cross-coupling reactions are often preferred for their generally higher yields and broader substrate scope. nih.gov
Derivatization and Structural Modification Strategies
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These modifications are typically aimed at exploring structure-activity relationships for various biological targets. Key strategies involve derivatization of the purine core's nitrogen atoms, functionalization of the appended pyridine ring, and the construction of more complex fused heterocyclic systems.
Alkylation at Purine Nitrogen Atoms (e.g., N-7, N-9)
Alkylation of the purine ring, particularly at the N-7 and N-9 positions of the imidazole moiety, is a common strategy for structural modification. The reaction's regioselectivity is a significant challenge, as direct alkylation often yields a mixture of N-7 and N-9 isomers, with the N-9 product typically being the thermodynamically more stable and, therefore, major product. nih.govub.edu
Several factors influence the ratio of N-7 to N-9 alkylation, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used. ub.eduresearchgate.net For instance, the presence of bulky substituents at the C6 position of the purine can sterically hinder the N-7 position, thereby favoring N-9 alkylation. ub.edu
Common synthetic methods for purine alkylation include:
Classical Alkylation: This method involves the reaction of the purine with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. ub.edumdpi.com While straightforward, it frequently results in poor regioselectivity. nih.gov The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst has been shown to accelerate the reaction and improve yields. ub.edu
Mitsunobu Reaction: This reaction utilizes an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is often cited as being more N-9 selective compared to classical alkylation methods, although mixtures can still be formed. mdpi.com
Regioselective N-7 Alkylation: Achieving selective alkylation at the N-7 position is less common and often requires multi-step procedures. One approach involves the protection of the N-9 position, followed by alkylation at N-7 and subsequent deprotection. nih.gov A direct method for introducing tert-alkyl groups regioselectively at the N-7 position has been developed using N-trimethylsilylated purines and a tert-alkyl halide with tin(IV) chloride (SnCl₄) as a catalyst. nih.gov
The table below summarizes various alkylation conditions and their outcomes on purine scaffolds.
| Purine Substrate | Reagents & Conditions | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| 6-Chloropurine (B14466) | Alkyl bromide, K₂CO₃, DMF | Mixture of N-9 and N-7 isomers | Classic conditions often lead to mixtures, with N-9 predominating. | mdpi.com |
| 6-Substituted Guanine | Cyclohexylmethanol, PPh₃, DIAD (Mitsunobu) | Good selectivity for N-9 isomer | Mitsunobu conditions can enhance N-9 regioselectivity. | mdpi.com |
| 6-Chloropurine | Methyl Iodide, DBU, Acetonitrile | Mixture of N-7 (8%) and N-9 (12%) isomers | Demonstrates low yield and poor selectivity under these conditions. | ub.edu |
| 6-Chloropurine | tert-Butyl chloride, HMDS, SnCl₄ | Regioselective formation of 7-(tert-butyl)-6-chloropurine | A specific method for direct, regioselective N-7 tert-alkylation. | nih.gov |
| Purine | Alkyl halide, Tetrabutylammonium hydroxide, β-Cyclodextrin, Water | Excellent regioselectivity for N-9 isomer (>99:1) | β-Cyclodextrin cavity blocks the N-7 position, directing alkylation to N-9. | researchgate.net |
Modifications on the Pyridine Ring
Altering the electronic and steric properties of the 8-pyridinyl substituent can be achieved by introducing various functional groups onto the pyridine ring. While direct substitution on the pyridine ring of the pre-formed this compound is one possible route, a more common and versatile approach involves the synthesis of the purine ring from a pyrimidine precursor and an appropriately substituted pyridine building block.
A key synthetic strategy for creating 8-aryl and 8-heteroaryl purines is the Traube purine synthesis, or variations thereof, which involves the cyclization of a 4,5-diaminopyrimidine with a carboxylic acid or its derivative. nih.gov To synthesize analogs with modified pyridine rings, one would start with a substituted nicotinic acid or its corresponding derivative.
For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and has been applied to the synthesis of 6-phenylpurine derivatives from 6-chloropurine and phenylboronic acids. acs.org A similar strategy could be envisioned where a suitably functionalized 8-halopurine is coupled with a substituted pyridineboronic acid, or conversely, an 8-boronic acid-purine derivative is coupled with a substituted halopyridine. This allows for the introduction of a wide array of substituents at various positions on the pyridine ring.
The table below outlines a conceptual synthetic approach for pyridine ring modification based on established purine synthesis methodologies.
| Target Modification | Synthetic Strategy | Key Precursors | Reaction Type | Reference |
|---|---|---|---|---|
| Introduction of a substituent (e.g., -CH₃, -OCH₃, -Cl) on the pyridine ring | Cyclization of a diaminopyrimidine with a substituted nicotinic acid derivative | 4,5-Diaminopyrimidine; Substituted nicotinic acid | Traube-like purine synthesis / Cyclization | nih.gov |
| General functionalization of the pyridine ring | Cross-coupling of an 8-halopurine with a substituted pyridineboronic acid | 8-Bromo- or 8-chloropurine derivative; Substituted pyridineboronic acid | Suzuki-Miyaura Cross-Coupling | acs.org |
| Synthesis of 6,8,9-trisubstituted purines with a functionalized C8-aryl group | Multi-step synthesis starting from 4,6-dichloro-5-nitropyrimidine (B16160) and a substituted aryl aldehyde | 4,6-Dichloro-5-nitropyrimidine; Substituted (e.g., 4-phenoxy) benzaldehyde | Multi-step synthesis involving cyclization | nih.gov |
Synthesis of Fused Heterocyclic Purine Analogs
Fusing an additional heterocyclic ring to the purine core results in novel tricyclic systems with distinct chemical properties. Azolo-annulated purines, such as triazolopurines and tetrazolopurines, are prominent examples of such analogs. researchgate.netresearchgate.netsemanticscholar.org These systems are considered purine isosteres and are of significant interest. nih.gov The synthesis of these fused systems typically involves the cyclization of a suitably derivatized purine precursor.
Triazolopurines: The formation of a triazole ring fused to the purine can be achieved through several routes. One common method involves the reaction of a purine bearing a hydrazine (B178648) or hydrazone moiety with a reagent that provides the final carbon atom of the triazole ring. For example, triazolo[3,4-e]purines have been synthesized by the acid-catalyzed cyclization of a 1-(6-chloro-9H-purin-2-yl)hydrazine with a substituted aldehyde. researchgate.netsemanticscholar.org This reaction proceeds via nucleophilic substitution at the C-2 position of the purine followed by an intramolecular cyclization/dehydration step. researchgate.netsemanticscholar.org
Tetrazolopurines: The tetrazole ring, a bioisostere of the carboxylic acid group, can be fused to the purine ring, most commonly resulting in tetrazolo[1,5-a] or tetrazolo[1,5-c] pyrimidine-type structures, which are purine analogs. researchgate.netallsubjectjournal.com The synthesis often involves the reaction of a purine derivative containing a suitable leaving group (like a halogen) and a cyano group with an azide (B81097) source, such as sodium azide. The [3+2] cycloaddition of the azide to the nitrile functionality or intramolecular cyclization of an azido-substituted precursor leads to the formation of the tetrazole ring.
The table below highlights synthetic routes to fused heterocyclic purine analogs.
| Fused System | Precursor | Reagents & Conditions | Key Transformation | Reference |
|---|---|---|---|---|
| Triazolo[3,4-e]purine | 1-(6-Chloro-9H-purin-2-yl)hydrazine and a substituted aldehyde | Concentrated HCl, heat | Acid-catalyzed intramolecular cyclization and dehydration | researchgate.netsemanticscholar.org |
| Triazolo[4,3-a]pyrazine | (Analogous to purines) | Various multi-step syntheses | Construction of a privileged scaffold for biologically active molecules | nih.gov |
| Tetrazolo[1,5-a]pyrimidine | 5-Aminotetrazole and a β-ketoester or 1,3-diketone | Varying solvents (e.g., acetic acid, ethanol) | Condensation and cyclization to form the fused pyrimidine ring | researchgate.netresearchgate.netallsubjectjournal.com |
| researchgate.netresearchgate.netnih.govTriazolo[1,5-b] researchgate.netresearchgate.netresearchgate.netnih.govtetrazine | 3,6-Disubstituted 1,2,4,5-tetrazine (B1199680) with an amidine fragment | (Diacetoxyiodo)benzene, trifluoroethanol, heat | Oxidative cyclization | nih.gov |
Structure Activity Relationship Sar Investigations of 8 Pyridin 3 Yl 7h Purin 6 Amine Scaffolds
Elucidating the Influence of Purine (B94841) Core Substitutions on Biological Activity
The purine core, a heterocyclic aromatic system composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, serves as the foundational structure for numerous biologically significant compounds. rsc.org Modifications to this core, including the position of key functional groups, are critical in determining the molecule's interaction with its biological targets.
Positional Effects of the Amino Group and Pyridine (B92270) Linkage
The substitution pattern on the purine ring is a crucial determinant of biological activity. The 6-amino group, a key feature of adenine (B156593) and its derivatives, is vital for forming critical hydrogen bonds within the ATP-binding pockets of many kinases. nih.gov In the context of purine-based inhibitors, the presence and position of this amino group are often non-negotiable for maintaining potency. Studies on related purine scaffolds have shown that the 6-amino group is a primary anchor, and its removal or relocation typically leads to a significant loss of activity.
Similarly, the position of the aryl (in this case, pyridyl) substituent dictates the vector and orientation of the molecule within a binding site. For the 8-(Pyridin-3-yl)-7H-purin-6-amine scaffold, the C8 position directs the pyridyl group into a specific region of the target protein. Shifting this group to other positions, such as C2, would fundamentally alter the molecule's shape and its ability to engage with key residues, likely abrogating or completely changing its biological profile. The specific linkage at C8 allows the pyridyl moiety to explore solvent-exposed regions or specific sub-pockets of a kinase, which is a common strategy in kinase inhibitor design to enhance selectivity and potency.
Stereochemical Considerations for Chiral Analogs (e.g., in PI3Kδ inhibitors)
When substitutions on the purine scaffold introduce a chiral center, the stereochemistry of the resulting analogs can have a profound impact on biological activity. This is particularly evident in the development of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. For instance, in a series of quinolinylpurines developed as PI3Kδ inhibitors, a chiral ethyl group was attached to the scaffold. nih.gov The (S)-enantiomer, (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319), was identified as a highly potent and selective inhibitor. nih.gov
In another example involving a different purine analog, 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, the molecule exhibits axial chirality (atropisomerism) due to hindered rotation. nih.gov Interestingly, in this specific case, the isolated atropisomers (aS and aR) showed equal activity in the PI3Kδ assay. nih.gov However, the introduction of a methyl group at the methylene linker, creating a new chiral center, had a critical effect on inhibitory activity. nih.gov This highlights that while some chiral features may be tolerated, others that affect the accessible conformational space of the molecule can dramatically influence binding to the target enzyme. nih.gov
| Compound/Analog | Chiral Feature | Observation on PI3Kδ Activity | Reference |
|---|---|---|---|
| AMG319 | (S)-enantiomer of an ethyl linkage | Identified as the highly potent and selective enantiomer. | nih.gov |
| IC87114 Analog | Atropisomerism (aS vs aR) | The aS and aR atropisomers were found to be equally active. | nih.gov |
| Methylated IC87114 Analog | Chiral center at methylene linker | Introduction of this chiral center had a critical, detrimental effect on inhibitory activity. | nih.gov |
Role of the Pyridyl Moiety in Biological Recognition and Affinity
The pyridyl moiety is a common feature in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor via the ring nitrogen and to participate in various non-covalent interactions. nih.govnih.gov In the 8-(pyridin-3-yl)purine scaffold, the pyridine ring plays a multifaceted role in molecular recognition and binding affinity.
The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov Depending on the specific target, this interaction can significantly enhance binding affinity and selectivity. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or histidine within the binding pocket. nih.gov
Pharmacophore Development and Rational Design Principles for Analogs
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential spatial arrangement of molecular features necessary for biological activity. nih.govresearchgate.net For the this compound scaffold and its analogs, a typical pharmacophore model would include several key features.
| Pharmacophore Feature | Corresponding Molecular Moiety | Putative Interaction |
|---|---|---|
| Hydrogen Bond Donor | 6-amino group | Interaction with the kinase hinge region |
| Hydrogen Bond Acceptor | N1 and N7 of the purine ring | Interaction with the kinase hinge region |
| Hydrogen Bond Acceptor | Nitrogen of the pyridyl group | Interaction with specific residues in the binding pocket |
| Aromatic Ring Feature | Purine core | Hydrophobic and stacking interactions |
| Aromatic Ring Feature | Pyridyl moiety | π-π stacking with aromatic residues |
The rational design of analogs based on this scaffold follows several key principles:
Core Retention: The 6-aminopurine core is generally retained to maintain the essential hydrogen bonding interactions with the kinase hinge region.
Vectorial Exploration: The C8-pyridyl group serves as a vector for exploring different sub-pockets of the target. Modifications to the pyridine ring (e.g., adding substituents) or replacing it with other heterocycles are common strategies to enhance potency and selectivity.
Physicochemical Property Optimization: Analogs are designed to improve properties such as solubility, metabolic stability, and cell permeability. This can involve adding polar groups or modifying lipophilic regions of the molecule.
Structure-Based Design: When the 3D structure of the target protein is available, computational tools like molecular docking are used to predict how new analogs will bind. nih.gov This allows for the design of molecules with optimized interactions and improved affinity.
By integrating these pharmacophore models and rational design principles, medicinal chemists can systematically modify the this compound scaffold to develop new compounds with enhanced therapeutic potential.
Biological Target Engagement and Mechanistic Studies of 8 Pyridin 3 Yl 7h Purin 6 Amine Analogs
Kinase Modulation by Purine-Pyridine Hybrid Scaffolds
The fusion of purine (B94841) and pyridine (B92270) rings creates a privileged scaffold capable of interacting with the ATP-binding site of numerous protein kinases. nih.gov This structural motif mimics the endogenous ATP ligand, allowing for competitive inhibition and modulation of kinase activity, which is often dysregulated in diseases like cancer. nih.govmdpi.com The versatility of this scaffold allows for the development of both specific and broad-spectrum kinase inhibitors. nih.gov
DNA-Dependent Protein Kinase (DNA-PK) Inhibition by Related Purine Derivatives
The DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). nih.gov Inhibition of DNA-PK is a promising therapeutic strategy to enhance the efficacy of radiotherapy and chemotherapy, which induce DSBs in cancer cells. nih.gov
Several purine-based derivatives have been identified as potent inhibitors of DNA-PK. These small molecules target the ATP-binding site within the kinase domain of the catalytic subunit, DNA-PKcs. nih.gov Structural studies of DNA-PKcs in complex with inhibitors have provided detailed insights into their mechanism of action. For instance, cryo-electron microscopy has revealed how competitive inhibitors bind to the active site and elucidated the molecular interactions that determine their potency and specificity. nih.gov
One notable, albeit older-generation, DNA-PK inhibitor with a morpholino-purine core is NU7441. While effective, it exhibits some cross-reactivity with other kinases in the PI3K-related protein kinase (PIKK) family, such as mTOR and PI3Kγ. nih.gov Newer generations of DNA-PK inhibitors have been developed with improved selectivity. nih.gov The binding of these inhibitors can induce conformational changes in the enzyme, specifically affecting the PIKK regulatory domain (PRD), which is linked to the ATP-binding p-loop. nih.gov
| Inhibitor Example | Target Kinase | Mechanism of Action |
| NU7441 | DNA-PK | ATP-competitive inhibition |
| AZD7648 | DNA-PK | ATP-competitive inhibition |
| M3814 | DNA-PK | ATP-competitive inhibition |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition by Purine-Quinoline-Pyridine Hybrids
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in critical cellular processes such as cell growth, proliferation, and survival. The delta isoform, PI3Kδ, is primarily expressed in hematopoietic cells and plays a key role in the immune system. The development of hybrid molecules incorporating purine, quinoline, and pyridine scaffolds has led to the discovery of potent kinase inhibitors. nih.gov While specific research on purine-quinoline-pyridine hybrids targeting PI3Kδ is emerging, the broader class of purine derivatives has shown activity against the PI3K family. nih.gov For example, some early-generation DNA-PK inhibitors, which are purine derivatives, also show inhibitory activity against PI3Kγ. nih.gov The structural similarity between the ATP-binding sites of different PIKK family members, including DNA-PK and PI3Ks, accounts for this cross-reactivity.
Broad-Spectrum Kinase Profiling of Derivatives
Given the conserved nature of the ATP-binding site across the human kinome, purine-based inhibitors often exhibit activity against multiple kinases. acs.org Broad-spectrum kinase profiling is therefore essential to understand the selectivity profile of these compounds and to identify both on-target and potential off-target effects. acs.orgnih.gov
Chemoproteomic approaches, utilizing probes that covalently label a wide range of kinases, have become powerful tools for this purpose. nih.gov For instance, sulfonyl fluoride (B91410) probes have been designed to react with a conserved lysine (B10760008) residue in the ATP-binding site, enabling the quantification of inhibitor engagement with hundreds of endogenous kinases in live cells. nih.gov
Studies on various purine derivatives have revealed their potential as multi-targeted agents. mdpi.comresearchgate.net The hybridization of the purine core with different chemical moieties, such as phenyl groups or other heterocyclic systems, allows for the exploration of interactions within different regions of the ATP-binding pocket, influencing the selectivity profile. nih.gov This approach has led to the identification of compounds with activity against diverse cancer-related kinases. nih.govmdpi.com For example, purine-based hybrids have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov
Phosphodiesterase (PDE) Enzyme Inhibition by Purine Derivatives
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). medchemexpress.com Inhibition of PDEs leads to increased levels of these cyclic nucleotides, which can have various therapeutic effects. Purine derivatives, mimicking the endogenous purine in cAMP and cGMP, have been developed as PDE inhibitors. researchgate.net
A series of purine-based compounds have been identified as inhibitors of PDE7, an enzyme primarily involved in T-cell activation. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these inhibitors against other PDE family members. nih.gov Similarly, purine-based inhibitors have been developed for PDE1 and PDE5. researchgate.net Optimization of a purine series of leads with modest PDE5 potency led to the discovery of a compound with efficacy and selectivity comparable or superior to approved PDE5 inhibitors. researchgate.net Naturally occurring purine derivatives like theophylline (B1681296) also act as non-selective PDE inhibitors. medchemexpress.com
Adenosine Receptor Interactions
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial modulators of numerous physiological processes. mdpi.com There are four subtypes: A₁, A₂ₐ, A₂₋, and A₃. acs.org The A₁ and A₃ receptor subtypes are coupled to Gᵢ/ₒ proteins, and their activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. acs.orgnih.gov Purine derivatives, structurally related to the endogenous ligand adenosine, are a major class of compounds that interact with these receptors. benthamscience.com
Agonist and Antagonist Activities at Adenosine Receptor Subtypes (e.g., A1, A3)
The development of ligands for adenosine receptors has yielded a wide array of both agonists and antagonists with varying degrees of selectivity for the different subtypes. nih.gov
A₃ Adenosine Receptor: The A₃ receptor is a target for various conditions, including inflammatory diseases and cancer. nih.gov Numerous purine derivatives have been synthesized and evaluated for their activity at this receptor. benthamscience.com
Agonists: Highly selective A₃ agonists have been developed through structural modifications of the adenine (B156593) and ribose moieties of adenosine. nih.gov Key structural features for A₃ agonist activity include substitutions at the N⁶-position (e.g., N⁶-benzyl group) and the C2-position of the purine ring. benthamscience.comnih.gov The prototypical A₃ agonists, IB-MECA and Cl-IB-MECA, have been instrumental as pharmacological tools and have advanced into clinical trials. nih.gov
Antagonists: A diverse range of heterocyclic compounds, including purine derivatives, have been identified as potent and selective A₃ antagonists. nih.gov These antagonists often feature modified purine cores or are based on different scaffolds that mimic the purine structure. mdpi.comnih.gov
A₁ Adenosine Receptor: The A₁ receptor is involved in regulating cardiovascular and neuronal function. wikipedia.org
Agonists: Potent and selective A₁ agonists have been developed, often featuring modifications on the N⁶-position of the purine ring, such as a cyclopentyl group in N⁶-Cyclopentyladenosine (CPA). rndsystems.comsigmaaldrich.com Interestingly, adenosine 5'-monophosphate (AMP) has also been shown to be a direct agonist of the A₁ receptor. nih.gov
Antagonists: Xanthine derivatives, which are structurally related to purines, are classic A₁ antagonists. More recently, highly potent and selective non-xanthine antagonists have been developed. mdpi.com Some purine derivatives have been designed as irreversible inhibitors of the A₁ receptor by incorporating electrophilic groups that can form covalent bonds with the receptor. nih.gov Dual A₁/A₃ antagonists have also been identified from novel heterocyclic scaffolds like pyrazolo[3,4-d]pyridazines. acs.org
The following table summarizes the activity of selected purine derivatives at adenosine receptors.
| Compound | Receptor Subtype(s) | Activity | Ki (nM) |
| IB-MECA | A₃ | Agonist | ~1 (human A₃) |
| Cl-IB-MECA | A₃ | Agonist | ~1 (human A₃) |
| N⁶-Cyclopentyladenosine (CPA) | A₁ | Agonist | 0.8 (rat A₁) |
| 2-Aryl-6-morpholinopurines | A₁, A₃ | Antagonist | Varies |
| Pyrazolo[3,4-d]pyridazine derivative (10b) | A₁/A₃ | Antagonist | 21 (human A₁), 55 (human A₃) |
Allosteric Modulation Mechanisms of Adenosine Receptors
Allosteric modulators of adenosine receptors (ARs) represent a promising therapeutic strategy, offering the potential for more refined control over receptor activity compared to traditional orthosteric ligands. These modulators bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This interaction can lead to a change in the receptor's conformation, which in turn can enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric agonist. frontiersin.orgfrontiersin.org
One of the key advantages of allosteric modulators is their ability to "fine-tune" the physiological response to endogenous adenosine. frontiersin.org This is because their effect is dependent on the presence of the orthosteric agonist, allowing for a more localized and context-specific modulation of receptor activity. frontiersin.org This contrasts with orthosteric agonists or antagonists, which can lead to over-stimulation or complete inhibition of the receptor, respectively. frontiersin.org
The mechanisms of allosteric modulation are complex and can involve several factors. Allosteric modulators can influence the rate of agonist dissociation, with PAMs often slowing the "off-rate" of the agonist, thereby prolonging its effect. nih.gov They can also stabilize unique receptor conformations that may lead to biased agonism, where only a subset of the receptor's signaling pathways are activated. frontiersin.org This can be therapeutically advantageous by selectively promoting desired downstream effects while avoiding those that cause side effects. frontiersin.org
Research into allosteric modulators for ARs has been most advanced for the A1 and A3 subtypes. nih.gov For the A1 adenosine receptor (A1AR), a series of 2-amino-3-benzoylthiophenes, such as PD 81,723, were among the first identified PAMs. nih.gov These compounds were found to increase the binding of agonist radioligands to the A1AR. nih.gov More recent studies have explored bitopic ligands, which are designed to interact with both the orthosteric and an allosteric site simultaneously. nih.gov
Furthermore, studies have identified specific amino acid residues within the transmembrane domains of adenosine receptors that are critical for the binding and action of allosteric modulators. nih.gov For instance, in the A2A receptor, residues Glu13 and His278 have been implicated in allosteric regulation. nih.gov A multisite binding model has also been proposed for A1AR allosteric modulation, suggesting the presence of multiple extracellular binding sites for modulators. frontiersin.org
Receptor Subtype Selectivity and Binding Site Characterization
The development of subtype-selective allosteric modulators is a key goal in adenosine receptor research, as it would allow for the targeted modulation of specific physiological processes. The four adenosine receptor subtypes (A1, A2A, A2B, and A3) are involved in a wide range of functions, and non-selective compounds can lead to unwanted side effects.
Efforts to achieve subtype selectivity have focused on exploiting the differences in the allosteric binding sites among the receptor subtypes. While the orthosteric binding site for adenosine is relatively conserved across the subtypes, the allosteric sites are thought to be more diverse. nih.gov
For the A1AR, the allosteric binding site for the well-characterized PAM, PD 81,723, has been extensively studied. Structure-activity relationship (SAR) studies have explored modifications to the 2-amino-3-benzoylthiophene scaffold to improve potency and selectivity. nih.gov The development of bitopic ligands, which simultaneously target the orthosteric and an allosteric site, is another strategy to enhance subtype selectivity and efficacy. nih.gov
In the case of the A3 adenosine receptor (A3AR), significant species differences in pharmacology have been observed, which complicates the translation of preclinical findings. nih.gov For example, some heterocyclic antagonists that are potent at the human A3AR show weak or no activity at the rodent counterparts. nih.gov The imidazo[4,5-c]quinolin-4-amine derivative LUF6000 acts as a positive allosteric modulator at the human, rabbit, and dog A3ARs, but not at rodent A3ARs. nih.gov These species-dependent differences highlight the importance of characterizing the binding sites in the relevant species for drug development.
Molecular modeling and docking studies are valuable tools for understanding the interactions between allosteric modulators and their binding sites. nih.gov By identifying key amino acid residues involved in binding, researchers can design new compounds with improved affinity and selectivity. For example, in the A2A receptor, specific residues have been identified as being crucial for allosteric regulation. nih.gov While experimental structures for A1AR have been determined, homology models are often used for the A2B and A3 subtypes to guide drug design. nih.gov
Table 1: Examples of Allosteric Modulators for Adenosine Receptors
| Compound | Receptor Target | Modulation Type | Chemical Class |
|---|---|---|---|
| PD 81,723 | A1AR | PAM | 2-Amino-3-benzoylthiophene |
| LUF6000 | A3AR | PAM | Imidazo[4,5-c]quinolin-4-amine |
| VCP171 | A1AR | PAM | (2-amino-4-[3-(trifluoromethyl)phenyl)thiophen-3-yl]-phenylmethanone |
| Compound 9 | A2BAR | PAM | N-(4-chlorobenzyl)-2-(benzofuran-2-yl)glyoxylamide |
Other Enzyme and Receptor Targets
Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition in Mycobacterial Pathways
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. nih.govepa.gov DprE1 is involved in the production of arabinogalactan (B145846) and lipoarabinomannan, which are vital components of the cell wall of Mycobacterium tuberculosis. nih.gov
Several classes of compounds have been identified as inhibitors of DprE1, including both covalent and non-covalent inhibitors. nih.gov The 8-nitro-benzothiazinones (BTZs), such as BTZ043 and PBTZ169, are potent covalent inhibitors that form a semimercaptal bond with a cysteine residue (Cys387) in the active site of DprE1. nih.gov
Interestingly, non-nitro-benzothiazinones, such as the pyrrole-benzothiazinones PyrBTZ01 and PyrBTZ02, have also been shown to inhibit DprE1 and exhibit significant antimycobacterial activity. nih.gov These compounds act as non-covalent inhibitors. nih.gov Another class of non-covalent DprE1 inhibitors are the 2-carboxyquinoxalines, with the lead compound Ty38c demonstrating bactericidal activity against M. tuberculosis. epa.gov Co-crystal structures of DprE1 with various quinoxaline (B1680401) analogs have provided detailed insights into the active site interactions, aiding in structure-activity relationship studies. epa.gov
The discovery of diverse scaffolds that can inhibit DprE1 highlights the vulnerability of this enzyme as a drug target. nih.gov Computational analyses of a large number of DprE1 inhibitors have provided valuable information on their physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which can guide the design of future analogs with improved efficacy and drug-like characteristics. nih.gov One such recently identified inhibitor is DprE1-IN-6, a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine, which shows potent antitubercular activity. medchemexpress.com
Ecto-5'-Nucleotidase (CD73) Interaction and Coupling
Ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a crucial role in the generation of extracellular adenosine by dephosphorylating adenosine monophosphate (AMP). nih.gov Extracellular adenosine can then act on adenosine receptors to mediate various physiological and pathological processes, including immunosuppression in the tumor microenvironment. nih.gov Therefore, inhibiting CD73 is a promising strategy for cancer immunotherapy, as it can reduce the levels of immunosuppressive adenosine and enhance anti-tumor immune responses. nih.gov
A variety of small molecule inhibitors of CD73 have been developed, many of which are nucleotide analogs. nih.gov Structure-activity relationship (SAR) studies have been conducted on purine and pyrimidine (B1678525) nucleotide derivatives to identify potent and selective CD73 inhibitors. nih.gov For instance, 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of various nucleosides have been synthesized and evaluated for their CD73 inhibitory activity. nih.gov
In the adenine series of these analogs, modifications to the ribose and certain positions on the purine ring were found to be detrimental to activity, while 7-deaza substitution was tolerated. nih.gov In the pyrimidine series, N3-methyl substitution on the uracil (B121893) ring was tolerated, and N4-(aryl)alkyloxy-cytosine derivatives, particularly those with bulky benzyloxy substituents, showed increased potency. nih.gov These studies have led to the identification of highly potent CD73 inhibitors with Ki values in the low nanomolar range. nih.gov Importantly, many of these potent inhibitors have shown high selectivity for CD73 over other nucleotide-metabolizing enzymes and P2Y receptors. nih.gov
The development of potent and selective CD73 inhibitors offers a promising avenue for therapeutic intervention, particularly in oncology, where they can be used in combination with other immunotherapies to enhance their efficacy. nih.gov
Toll-like Receptor (TLR) Modulation (e.g., TLR8 activity of related pyridines)
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). nih.gov TLR7 and TLR8 are located in endosomes and recognize single-stranded RNA viruses, triggering an immune response characterized by the production of interferons and other inflammatory cytokines. nih.govnih.gov
Small molecule agonists of TLR7 and TLR8 have been developed as immunomodulatory agents for various therapeutic applications, including the treatment of viral infections and cancer. nih.govrsc.org These agonists can stimulate a potent Th1-polarizing cytokine response, which is beneficial for clearing infections and mounting an anti-tumor immune response. nih.gov
Several heterocyclic compounds, including imidazoquinolines and pyridine derivatives, have been identified as TLR7/8 agonists. nih.govacs.org For example, the imidazoquinoline derivative resiquimod (B1680535) (R-848) is a well-known potent TLR7/8 agonist that is being investigated for the treatment of hepatitis C and other viral infections. nih.gov The 8-oxoadenine derivative AZD8848 is a TLR7 agonist that has been in clinical trials for allergic disorders. nih.gov
The design of TLR7/8 agonists has evolved from imidazoquinolines to other scaffolds, including imidazoles. nih.gov Structure-activity relationship studies have been instrumental in optimizing the potency and selectivity of these compounds. More recently, pyridine derivatives have been identified as potent inhibitors of Salt-Inducible Kinases (SIKs), which are involved in modulating inflammatory responses downstream of TLR signaling. acs.org For instance, a pyridine derivative, GLPG4970, was identified as a highly potent dual SIK2/SIK3 inhibitor. acs.org While not a direct TLR agonist, its ability to modulate TLR-downstream signaling highlights the therapeutic potential of targeting this pathway with pyridine-based compounds.
Molecular Pathways Affected by Compound Interactions
The biological effects of 8-(Pyridin-3-yl)-7H-purin-6-amine and its analogs stem from their interactions with various protein targets, leading to the modulation of specific molecular pathways. The engagement of these targets can trigger a cascade of downstream signaling events, ultimately influencing cellular function and physiological responses.
Adenosine Receptor Signaling: As allosteric modulators of adenosine receptors, these compounds can significantly impact G-protein coupled receptor (GPCR) signaling pathways. nih.gov Activation of A1 and A3 adenosine receptors typically leads to the inhibition of adenylyl cyclase through Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase via Gαs proteins, increasing cAMP levels. nih.gov By allosterically modulating these receptors, the analogs can fine-tune the cAMP signaling cascade, which in turn regulates a wide array of cellular processes, including gene transcription, metabolism, and cell proliferation.
Mycobacterial Cell Wall Synthesis: As inhibitors of DprE1, these compounds directly interfere with a critical step in the biosynthesis of the mycobacterial cell wall. nih.gov The inhibition of DprE1 disrupts the production of essential cell wall components like arabinogalactan and lipoarabinomannan, leading to a loss of cell wall integrity and ultimately bacterial cell death. nih.gov This targeted disruption of a vital mycobacterial pathway is the basis for their potential as anti-tuberculosis agents.
Extracellular Adenosine Metabolism: Through the inhibition of CD73, these compounds can alter the balance of extracellular nucleotides and nucleosides. nih.gov By preventing the conversion of AMP to adenosine, they can reduce the concentration of immunosuppressive adenosine in the local microenvironment, particularly in tumors. nih.gov This can lead to the enhanced activity of immune cells, such as T cells, and promote an anti-tumor immune response. This pathway is a key focus in the field of cancer immunotherapy. nih.gov
Innate Immune Activation: The interaction of related pyridine-containing compounds with Toll-like receptors, particularly TLR7 and TLR8, can trigger potent innate immune responses. nih.govnih.gov Activation of these receptors leads to the recruitment of adaptor proteins like MyD88, initiating a signaling cascade that results in the activation of transcription factors such as NF-κB and IRFs. nih.gov This, in turn, drives the expression of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for antiviral and anti-tumor immunity. nih.govnih.gov
Regulation of Cellular Signaling Cascades
Analogs of this compound have been identified as potent modulators of critical cellular signaling pathways, with a particular emphasis on the phosphoinositide 3-kinase (PI3K) pathway. The PI3K signaling network is a central regulator of normal cellular processes, including cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
A notable analog, (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, also known as AMG319, has been characterized as a highly selective and potent inhibitor of the delta isoform of PI3K (PI3Kδ). ashpublications.orgmedscape.comwikipedia.org PI3Kδ is predominantly expressed in hematopoietic cells, making it a key target in B-cell malignancies. medscape.com
The mechanism of action of PI3Kδ inhibitors like AMG319 involves preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). medscape.com PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting the production of PIP3, these purine analogs effectively block the activation of the entire PI3K/Akt signaling cascade. medscape.com This disruption of one of the primary pro-survival signals within the cell can halt proliferation and lead to cell death. medscape.com
The table below summarizes the inhibitory activity of AMG319, an analog of this compound.
| Compound Name | Target | IC50 (nM) | Cell-Based Assay |
| (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) | PI3Kδ | 18 | Human Whole Blood (HWB) Assay |
This table presents the in vitro inhibitory concentration of the specified analog against its primary biological target.
Cell Cycle Modulation and Apoptotic Pathways
The disruption of pro-survival signaling by this compound analogs has profound consequences for the cell cycle and the induction of programmed cell death, or apoptosis.
Inhibition of the PI3K pathway is known to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.gov While specific data on the direct effects of this compound on cell cycle checkpoints is still emerging, the known consequences of PI3Kδ inhibition suggest a likely mechanism. The PI3K/Akt pathway plays a role in regulating the expression and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov Therefore, by inhibiting this pathway, its analogs can lead to cell cycle arrest, a state where the cell ceases to divide. nih.gov
Furthermore, the inhibition of PI3Kδ signaling by these purine analogs actively promotes apoptosis. Research on AMG319 has demonstrated that it induces dose-dependent cell death in various lymphoma cell lines. ashpublications.org This apoptotic induction is mediated, at least in part, through the intrinsic or mitochondrial pathway of apoptosis. ashpublications.org Evidence for this comes from studies showing that the cytotoxic effects of AMG319 can be diminished by the use of a pan-caspase inhibitor, which blocks the action of the key executioner enzymes of apoptosis. ashpublications.org
The table below outlines the effects of PI3Kδ inhibition by purine analogs on cellular processes.
| Cellular Process | Effect of PI3Kδ Inhibition | Key Molecular Players Involved (General) |
| Cell Cycle | Arrest of cell cycle progression. nih.gov | Cyclins, CDKs, p21, p27 |
| Apoptosis | Induction of programmed cell death. ashpublications.orgmedscape.com | Caspases, Bcl-2 family proteins |
This table summarizes the cellular consequences of inhibiting the PI3Kδ pathway with relevant analogs.
Inhibition of the PI3K pathway can also influence the expression of proteins from the Bcl-2 family, which are central regulators of the mitochondrial apoptotic pathway. cellsignal.com This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the balance towards pro-apoptotic proteins, a likely consequence of PI3K inhibition, leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death. cellsignal.com
Computational Chemistry and Chemoinformatics Applied to 8 Pyridin 3 Yl 7h Purin 6 Amine Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic landscape of a molecule. These calculations are fundamental to understanding a molecule's stability, reactivity, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| Imidazole (B134444) Derivative | 6.2967 | 1.8096 | 4.4871 | irjweb.com |
| Purine (B94841) | - | - | 12.04 | heteroletters.org |
| Purine Analogs (general) | - | - | >11 | heteroletters.org |
Note: The data in this table is for related or analogous compounds and is intended to be illustrative of the typical values obtained from such analyses. Specific values for 8-(Pyridin-3-yl)-7H-purin-6-amine would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the purine and pyridine (B92270) rings due to their lone pairs of electrons. The amino group would also contribute to the negative potential. Conversely, the hydrogen atoms attached to the purine and amine nitrogen would exhibit positive potential. This information is critical for understanding how the molecule might interact with other molecules, including biological macromolecules like proteins.
Computational methods can accurately calculate the dipole moment of a molecule. For this compound, the presence of electronegative nitrogen atoms and the amine group would result in a significant dipole moment. The specific value, which would be determined through quantum chemical calculations, would provide insight into its physical properties and its potential for forming electrostatic interactions with target proteins. Studies on purine analogs have utilized dipole moment calculations as part of their physicochemical characterization. heteroletters.org
Molecular Docking and Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Molecular docking simulations can identify the specific amino acid residues within a protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For this compound, the purine and pyridine rings are capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atoms in the rings and the amino group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with the protein.
For example, in a study of a related quinolinylpurine, (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319), which is a potent PI3Kδ kinase inhibitor, molecular modeling was a key part of its development. nih.gov While the specific interactions for this compound would depend on the target protein, the purine core is a well-established scaffold for kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase domain.
Beyond identifying key interactions, molecular docking predicts the most stable binding pose, or "binding mode," of the ligand within the active site. The stability of this complex is often quantified by a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding affinity.
Predicting the binding affinity is a challenging but crucial aspect of computational drug design. The predicted affinity helps in ranking potential ligands and prioritizing them for experimental testing. While no specific docking studies for this compound have been detailed in the available literature, the methodology is standard practice in the evaluation of such compounds for their therapeutic potential.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide a dynamic picture of how this ligand interacts with its receptor and the conformational changes that occur upon binding.
Dynamics of Ligand-Receptor Interactions
MD simulations can elucidate the intricate details of the interactions between this compound and its target protein. These simulations can reveal the key amino acid residues involved in binding, the nature of the intermolecular forces at play (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the role of solvent molecules in mediating the interaction. For instance, studies on similar purine derivatives have shown that specific residues within the binding pocket form stable hydrogen bonds with the purine core, while aromatic side chains of the receptor can engage in π-π stacking interactions with the pyridine ring of the ligand. nih.gov The dynamics of these interactions are crucial for understanding the affinity and specificity of the ligand.
A typical MD simulation trajectory would track the positions and velocities of all atoms in the system, allowing for the calculation of various parameters that characterize the ligand-receptor binding.
| Interaction Parameter | Description | Typical Finding for Purine Derivatives |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy bonds with key residues in the active site indicate critical interactions for binding affinity. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and receptor over time, indicating stability. | Low RMSD values for the ligand within the binding pocket suggest a stable binding mode. |
| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle. | Can be used to analyze the distribution of water molecules around the ligand and in the binding pocket. |
Conformational Changes and Stability of Complexes
The binding of a ligand to a receptor often induces conformational changes in both molecules. MD simulations can capture these changes, providing insights into the mechanism of receptor activation or inhibition. For this compound, simulations can show how the flexibility of the purine and pyridine rings allows the ligand to adapt to the binding site. Furthermore, the stability of the resulting ligand-receptor complex can be assessed by analyzing the energetic and structural fluctuations throughout the simulation. The free energy of binding, a key determinant of ligand potency, can also be estimated from MD simulations using advanced techniques like free energy perturbation or thermodynamic integration.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the potency of new, unsynthesized compounds and in identifying the key structural features that influence activity.
Development of Predictive Models for Biological Potency
For a series of compounds including this compound, a QSAR model can be developed to predict their biological potency, often expressed as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The development of a robust QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, and the generation and validation of a mathematical equation. Studies on other purine derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. mdpi.com These models have demonstrated good statistical significance and predictive power for the cytotoxicity of purine derivatives against various cancer cell lines. imtm.cz
A representative QSAR model for a series of purine derivatives might take the following form:
pIC50 = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...
| Statistical Parameter | Description | Typical Value for a Good QSAR Model |
| r² (squared correlation coefficient) | A measure of the goodness of fit of the model. | > 0.6 |
| q² (cross-validated r²) | A measure of the predictive ability of the model, obtained through cross-validation. | > 0.5 |
| p-value | The probability of observing the given result, or one more extreme, by chance alone. | < 0.05 |
Descriptors Influencing Activity
QSAR studies on purine derivatives have identified several molecular descriptors that significantly influence their biological activity. imtm.cz These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For example, the distribution of electrostatic potential on the molecular surface, the size and shape of substituents, and the lipophilicity of the molecule can all play a crucial role. In the case of this compound, the electronic properties of the pyridine ring and the steric bulk around the purine core are likely to be important determinants of its activity. 3D-QSAR studies on similar compounds have shown that steric properties can contribute significantly to the cytotoxicity of the compounds. imtm.cz
| Descriptor Type | Example Descriptor | Potential Influence on Activity of this compound |
| Electronic | Partial charges, Dipole moment | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing binding affinity. |
| Steric | Molecular volume, Surface area | The size and shape of the molecule must be complementary to the binding site of the target protein. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the compound to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| Topological | Molecular connectivity indices | Reflect the branching and overall topology of the molecule, which can be related to its flexibility and interaction capabilities. |
Emerging Research Avenues and Future Prospects for 8 Pyridin 3 Yl 7h Purin 6 Amine Compounds
Design and Synthesis of Novel Analogs with Enhanced Target Selectivity and Potency
The development of novel analogs of 8-(Pyridin-3-yl)-7H-purin-6-amine is a key area of research, aimed at improving their efficacy and safety profiles. The synthesis of such compounds often involves multi-step processes, starting from substituted pyrimidines. nih.govnih.gov
A general synthetic approach involves the reaction of a di-substituted pyrimidine (B1678525) with an appropriate amine to introduce the 6-amino group, followed by cyclization with a pyridine-containing reactant to form the fused imidazole (B134444) ring of the purine (B94841). nih.gov Microwave-assisted synthesis has emerged as a powerful tool in this context, often leading to higher yields and shorter reaction times compared to traditional methods. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs. These studies explore how different substituents on the purine and pyridine (B92270) rings affect the compound's biological activity. For instance, modifications at the N9 position of the purine ring or substitutions on the pyridine ring can significantly impact target binding and potency. nih.govindexcopernicus.com The goal is to create analogs with enhanced selectivity for their intended biological targets, thereby reducing off-target effects.
One strategy to enhance potency is the introduction of specific functional groups that can form strong interactions with the target protein. For example, the addition of a sulfonamide group has been shown to improve the anti-proliferative activity of related purine derivatives. nih.gov
| Strategy | Description | Reference |
|---|---|---|
| Microwave-Assisted Synthesis | A one-pot synthesis of 8-arylmethyl-9H-purin-6-amines using microwave irradiation, resulting in comparable or higher yields than previous methods. | nih.gov |
| Multi-step Synthesis | Synthesis of 6,8,9-trisubstituted purine analogs starting from 4,6-dichloro-5-nitropyrimidine (B16160), involving reduction, amination, cyclization, and substitution reactions. | nih.gov |
| Nucleophilic Substitution | Synthesis of N-(purin-6-yl)amino carboxylic acids by reacting 6-chloropurine (B14466) with ω-amino acids in an aqueous solution. | mdpi.com |
Exploration of New Biological Targets and Therapeutic Applications
While the precise biological targets of this compound are still under investigation, the broader class of 8-substituted purines has shown activity against a range of targets, suggesting diverse therapeutic potential.
Cancer: A primary focus of purine analog research is in oncology. Many purine-based compounds function as antimetabolites, interfering with DNA synthesis and inducing apoptosis in cancer cells. nih.gov They have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, certain purine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF, two key proteins in cancer signaling pathways. mdpi.com The structural similarity of this compound to known kinase inhibitors suggests its potential in this area.
Neurodegenerative Diseases: Some 8-arylmethyl-9H-purin-6-amine derivatives have demonstrated the ability to reduce toxic protein aggregates in models of neurodegenerative diseases like Alzheimer's. nih.gov This opens up the possibility that analogs of this compound could be explored for similar applications.
Other Therapeutic Areas: The versatility of the purine scaffold means that new applications are continually being discovered. Research into related heterocyclic compounds has revealed potential in areas such as antiviral and anti-inflammatory therapies. mdpi.com The ability of purine analogs to interact with a wide array of biological targets makes them attractive candidates for drug discovery in various disease contexts. nih.gov
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, BRAF, Akt1, Abl | Cancer | nih.govmdpi.com |
| Heat Shock Proteins | Hsp90 | Cancer, Neurodegenerative Diseases | nih.gov |
| Enzymes in Purine Metabolism | Xanthine Oxidase | Gout | nih.gov |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
AI/ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. researchgate.netarxiv.org These models can then be used to:
Predict the activity of virtual compounds before they are synthesized, saving time and resources.
Identify key structural features that are important for activity, guiding the design of more potent and selective analogs.
Optimize the pharmacokinetic properties of lead compounds, improving their drug-like characteristics.
For a compound like this compound, AI/ML could be used to explore a vast chemical space of potential analogs, prioritizing those with the highest predicted activity and best safety profiles. umich.edu Reinforcement learning, a type of ML, is particularly promising for optimizing multiple parameters simultaneously, which is a common challenge in analog design. researchgate.net
Synergistic Effects and Combination Approaches with Other Bioactive Molecules
To combat drug resistance and improve therapeutic outcomes, researchers are increasingly exploring combination therapies. mdpi.com This approach involves using a purine analog like this compound in conjunction with other bioactive molecules.
The goal is to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. For example, a purine analog that inhibits a specific kinase could be combined with a drug that targets a different signaling pathway, or with a traditional chemotherapy agent. rsc.org
Identifying effective drug combinations can be challenging, but computational methods, including machine learning, are being used to predict synergistic interactions. mdpi.com By analyzing large datasets of drug-cell line interactions, these models can identify promising combinations for further experimental validation.
For this compound, future research could focus on identifying synergistic partners for specific cancer types or other diseases. This could involve high-throughput screening of combination libraries or the use of predictive computational models. The encapsulation of these compounds into nanoparticles is another strategy being explored to enhance their delivery and efficacy, potentially in combination with other agents. scienceopen.com
Q & A
Basic: What are the recommended synthetic routes for 8-(Pyridin-3-yl)-7H-purin-6-amine, and how can regioselectivity challenges be addressed?
Answer:
Synthesis of purine derivatives often faces regioselectivity issues, particularly at the C-8 position. For this compound, direct coupling reactions or nucleophilic substitution at the C-8 position of halogenated purine precursors (e.g., 8-bromoadenine, CAS 6974-78-3 ) with pyridinyl groups are common. Evidence from purine allylation studies suggests using organomagnesium reagents (e.g., Grignard) under controlled temperatures (0°C) and stoichiometric ratios to minimize side products like double-bond migration . Post-synthesis, confirm regiochemistry via -NMR (e.g., coupling constants for pyridinyl protons) and X-ray crystallography using programs like SHELXL for structural refinement .
Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?
Answer:
Characterization should include:
- Purity analysis : HPLC with UV detection (λ = 260 nm for purine absorbance) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
- Stability testing : Accelerated degradation studies under acidic/alkaline conditions (e.g., 1.0 M HCl/NaOH) and thermal stress (40–60°C). Monitor decomposition via TLC or LC-MS, noting hydrolysis products like adenine derivatives .
- Storage recommendations : Lyophilized samples stored at -20°C in inert atmospheres to prevent oxidation .
Advanced: How can this compound be evaluated as a corrosion inhibitor, and what mechanistic insights can be derived from adsorption models?
Answer:
- Experimental design : Use electrochemical techniques in corrosive media (e.g., 1.0 M HCl):
- Potentiodynamic Polarization (PDP) : Determine corrosion current density () and inhibition efficiency () .
- Electrochemical Impedance Spectroscopy (EIS) : Assess charge-transfer resistance and film formation .
- Mechanistic analysis : Fit adsorption data to the Langmuir isotherm to evaluate monolayer adsorption. Calculate thermodynamic parameters (e.g., ) to distinguish physisorption vs. chemisorption .
- Surface validation : Post-experiment, use SEM/EDS and AFM to confirm protective film integrity and elemental composition .
Advanced: How does this compound compare to synthetic cytokinins like BAP or kinetin in plant growth assays?
Answer:
- Bioassay design : Compare dose-response curves in Arabidopsis or tobacco callus cultures. Parameters: shoot initiation rate, chlorophyll content, and root elongation .
- Methodological controls : Include natural cytokinins (zeatin) and negative controls (untreated media). Use LC-MS to quantify endogenous hormone levels post-treatment .
- Data interpretation : Higher activity than BAP (N-(Phenylmethyl)-7H-purin-6-amine) may indicate enhanced receptor affinity due to pyridinyl substitution .
Advanced: What strategies are recommended to resolve contradictory structure-activity relationship (SAR) data for 8-substituted purine derivatives?
Answer:
- Data triangulation : Combine in vitro (e.g., kinase inhibition assays) and in silico (molecular docking) results to validate binding modes .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent electronegativity, steric effects) influencing activity .
- Case example : If C-8 pyridinyl substitution shows inconsistent cytotoxicity, test metabolic stability (CYP450 assays) to rule out off-target effects .
Advanced: How can researchers optimize this compound for DNA-PK inhibition while minimizing off-target kinase activity?
Answer:
- Selectivity profiling : Screen against PI3K lipid kinases and related protein kinases (ATM, ATR) using competitive binding assays .
- Co-optimization : Balance lipophilicity (logP) and polar surface area to enhance blood-brain barrier permeability while avoiding hERG channel binding .
- In vivo validation : Use murine xenograft models with DSB inducers (e.g., doxorubicin) to assess synergistic effects and therapeutic windows .
Basic: What analytical techniques are critical for confirming the adsorption behavior of this compound on metal surfaces?
Answer:
- FT-IR : Identify functional groups (e.g., NH, pyridinyl C=N) involved in metal-ligand interactions .
- XRD : Detect crystallographic changes in the metal substrate post-adsorption .
- Contact angle measurements : Evaluate hydrophobicity of the adsorbed layer to correlate with inhibition efficiency .
Advanced: How can computational methods enhance the design of this compound derivatives for targeted applications?
Answer:
- Molecular dynamics (MD) : Simulate binding stability in solvent environments (e.g., explicit water models) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for redox-active applications .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic profiles early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
